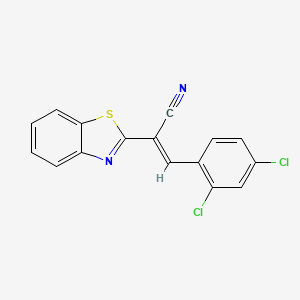

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

描述

属性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2S/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXXEIUYWVSEL-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of a benzothiazole derivative with a dichlorophenylacetonitrile under basic conditions. Common reagents include sodium hydride or potassium carbonate, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scale-up, including the use of continuous flow reactors to improve yield and purity. Solvent recovery and recycling, as well as waste minimization, are important considerations in industrial settings.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions could occur on the dichlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific pathways, such as kinase inhibitors or anti-inflammatory agents.

Industry

In industry, the compound might be used in the development of new polymers or as a precursor for agrochemicals.

作用机制

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Structural Variations and Reactivity: The target compound’s 2,4-dichlorophenyl group provides strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated nitrile group compared to analogs with electron-donating substituents (e.g., dimethylamino in ). CCG-63802 and CCG-63808 share the reactive acrylonitrile group but incorporate complex heterocyclic substituents, enabling selective inhibition of RGS proteins.

By contrast, CCG-63802 demonstrates validated RGS4 inhibition with IC₅₀ values in the nanomolar range . Substituent bulkiness (e.g., in 8013-9438) correlates with reduced solubility or bioavailability, suggesting the target compound’s dichlorophenyl group may offer a balance between lipophilicity and membrane penetration .

Synthesis and Applications: Microwave-assisted synthesis (used for the target compound ) reduces reaction times compared to conventional methods for analogs like 5a–e. The reactive acrylonitrile group in the target compound and CCG-63802 limits their utility as non-covalent probes, necessitating rigorous specificity studies .

Physical Properties: Crystallographic data for the dimethylamino analog () reveal a monoclinic lattice (space group P2₁/c), while the target compound’s packing remains uncharacterized.

生物活性

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile , a derivative of benzothiazole, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzothiazole moiety and a dichlorophenyl group, which are crucial for its biological activity.

Anticancer Properties

Recent studies indicate that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, research has shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound's ability to interfere with angiogenesis—an essential process for tumor growth—has been highlighted in various studies .

Table 1: Summary of Anticancer Activities

| Study Reference | Activity | Mechanism |

|---|---|---|

| Inhibition of tumor growth | Interference with angiogenesis | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound exhibits antiviral and immune-stimulating properties. It has been shown to modulate immune responses, enhancing the body's ability to fight infections .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells.

- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in tumor metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, promoting apoptosis in cancerous cells while affecting microbial viability.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Case Study 1 : A study on its anticancer effects demonstrated a significant reduction in tumor size in murine models when treated with the compound over a period of four weeks.

- Case Study 2 : In vitro tests showed that the compound inhibited the growth of resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Begin with a condensation reaction between 2,4-dichlorobenzaldehyde and a benzothiazole-acetonitrile derivative under basic conditions (e.g., K₂CO₃ or NaOH in ethanol at 60–80°C) to form the α,β-unsaturated nitrile backbone .

- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Purity Optimization : Employ HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Adjust solvent polarity during crystallization (e.g., DCM/hexane) to minimize impurities .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Key Techniques :

- 1H/13C NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–14 Hz for trans-vinylic protons) and assign aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl and benzothiazole groups) .

- FT-IR : Identify nitrile stretch (~2220 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₉Cl₂N₂S) with exact mass (e.g., m/z 355.9804 [M+H]+) .

Q. How is initial biological activity screening typically conducted for this compound?

- Approach :

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC determination) using Gram-positive/negative bacteria .

- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays (e.g., ATPase activity inhibition) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Data :

- Solubility : Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, or THF. Use sonication for stock solutions .

- Stability : Stable at –20°C for 6 months (lyophilized). Degrades in UV light; store in amber vials .

Q. Which functional groups dominate reactivity, and how do they influence derivatization?

- Reactivity Hotspots :

- Nitrile group : Susceptible to nucleophilic addition (e.g., hydrolysis to amides).

- Benzothiazole : Participates in electrophilic substitutions (e.g., bromination at C-6) .

- Dichlorophenyl : Ortho/para-directing effects enable further halogenation or cross-coupling (Suzuki reactions) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Resolution Strategy :

- Batch Consistency : Verify compound purity (HPLC, elemental analysis) and stereochemical integrity (X-ray crystallography) .

- Assay Conditions : Control variables like serum concentration in cell cultures or buffer pH in enzyme assays. Compare data using standardized protocols (e.g., NIH/NCBI guidelines) .

Q. What mechanistic insights explain the compound’s role in kinase inhibition?

- Proposed Mechanism :

- Molecular docking (AutoDock Vina) predicts binding to ATP pockets via π-π stacking (benzothiazole with Phe82 in EGFR) and hydrogen bonding (nitrile with Lys721). Validate via mutagenesis studies .

Q. How can synthetic protocols be optimized to improve yield and scalability?

- Optimization Steps :

- Catalyst Screening : Replace traditional bases with DBU for faster enolate formation .

- Flow Chemistry : Implement continuous flow reactors to reduce reaction time (2 hours vs. 12 hours batch) and enhance reproducibility .

Q. What computational tools are effective for modeling structure-activity relationships (SAR) in analogues?

- Tools & Workflow :

- QSAR Modeling : Use Schrödinger’s Maestro to correlate Cl substituent positions (2,4-dichloro vs. 3,4-dichloro) with bioactivity.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence target selectivity?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。